molecular formula C7H10N2O2 B13520850 5-Amino-6-ethoxypyridin-2-ol

5-Amino-6-ethoxypyridin-2-ol

Cat. No.: B13520850
M. Wt: 154.17 g/mol
InChI Key: NFGPTIFCGXPIKB-UHFFFAOYSA-N
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Description

5-Amino-6-ethoxypyridin-2-ol is a heterocyclic organic compound with the molecular formula C7H10N2O2. It is a derivative of pyridine, featuring an amino group at the 5-position, an ethoxy group at the 6-position, and a hydroxyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-ethoxypyridin-2-ol typically involves the functionalization of a pyridine ringThe hydroxyl group at the 2-position can be introduced through oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as nitration, reduction, and etherification under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-ethoxypyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group results in an amino group .

Scientific Research Applications

5-Amino-6-ethoxypyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-6-ethoxypyridin-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or activating certain pathways. The ethoxy group may enhance its lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-ethoxypyridin-2-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of an amino group, an ethoxy group, and a hydroxyl group on the pyridine ring allows for versatile chemical reactivity and potential biological activity .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-amino-6-ethoxy-1H-pyridin-2-one

InChI

InChI=1S/C7H10N2O2/c1-2-11-7-5(8)3-4-6(10)9-7/h3-4H,2,8H2,1H3,(H,9,10)

InChI Key

NFGPTIFCGXPIKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=O)N1)N

Origin of Product

United States

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